![molecular formula C8H13N3 B2757966 CC1Cnc2=CC(C)=NN2C1 CAS No. 1557511-40-6](/img/structure/B2757966.png)
CC1Cnc2=CC(C)=NN2C1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Common reactions for similar heterocyclic compounds include electrophilic and nucleophilic substitutions. Palladium-catalyzed cross-coupling reactions are also a class of highly successful reactions with applications in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and can be measured using various analytical techniques .科学的研究の応用
- Necroptosis is a form of programmed cell death associated with inflammatory diseases, neurodegenerative conditions, and cancer. Researchers have explored 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, including compound 26, as potent necroptosis inhibitors . Compound 26 demonstrated anti-necroptotic activity in cellular assays and inhibited receptor-interacting protein kinase 1 (RIPK1). It represents a promising lead compound for future necroptosis inhibitor development.
- Carbon nanotubes (CNTs) have exceptional mechanical strength and electrical conductivity. Recent advances in CNT synthesis and production have enabled their use in various applications. While not directly related to the compound, understanding CNTs’ properties can inform material science and nanotechnology research .
- Researchers have explored differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid. These compounds were part of a medicinal chemistry program, emphasizing scaffold diversity. Although not directly related to the compound, this approach highlights the importance of structural variations in drug discovery .
- The piperazine-fused triazoles, based on the [1,2,4]triazolo[4,3-a]pyrazine platform, present challenges and opportunities in medicinal chemistry. While not specific to our compound, this research area offers insights into novel chemical entities and potential therapeutic applications .
- Crystallography studies provide valuable information about molecular structures. Although not directly related to our compound, similar techniques could be applied to elucidate its crystal structure .
- Molecular docking studies revealed that compound 26 effectively binds to the allosteric pocket of RIPK1, serving as a type III inhibitor. Understanding such interactions can guide drug design and optimization .
Necroptosis Inhibition
Carbon Nanotube Applications
Diversity-Oriented Library Synthesis
Piperazine-Fused Triazoles
Crystallography Studies
Allosteric Binding and Type III Inhibition
作用機序
Mode of Action
As a small molecule, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can alter the conformation or activity of the target, leading to changes in cellular processes.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-9-8-3-7(2)10-11(8)5-6/h3,6,9H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRCWSAZDQPMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC(=NN2C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。